molecular formula C7H9ClN2O2 B1608128 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 143214-26-0

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1608128
CAS No.: 143214-26-0
M. Wt: 188.61 g/mol
InChI Key: WAJBFTAZDQDTDB-UHFFFAOYSA-N
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Description

5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid is an organic compound with the molecular formula C7H9ClN2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-methylpyrazole and ethyl bromoacetate.

    Reaction Conditions: The initial step involves the alkylation of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction yields 4-chloro-3-ethyl-1-methylpyrazole.

    Carboxylation: The next step involves the carboxylation of 4-chloro-3-ethyl-1-methylpyrazole using carbon dioxide under high pressure and temperature, often in the presence of a catalyst like palladium.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by various nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: Pyrazole-4-carboxylic acid derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents. Its pyrazole core is a common motif in many biologically active compounds.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its derivatives are employed in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The chlorine and carboxylic acid groups play crucial roles in binding to active sites, influencing the compound’s biological activity. The pyrazole ring provides a stable scaffold for these interactions, facilitating the modulation of target pathways.

Comparison with Similar Compounds

    4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but different position of the carboxylic acid group.

    3-Ethyl-1-methyl-1H-pyrazole-4-carboxylic acid: Lacks the chlorine atom, affecting its reactivity and biological activity.

    5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid: Lacks the ethyl group, influencing its solubility and interaction with biological targets.

Uniqueness: 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both chlorine and carboxylic acid groups enhances its reactivity and potential as a versatile intermediate in various synthetic pathways.

Properties

IUPAC Name

5-chloro-3-ethyl-1-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-3-4-5(7(11)12)6(8)10(2)9-4/h3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJBFTAZDQDTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1C(=O)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373929
Record name 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143214-26-0
Record name 5-Chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-3-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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